4-Methylpyridine-2,6-diamine

Catalog No.
S780411
CAS No.
38439-33-7
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylpyridine-2,6-diamine

CAS Number

38439-33-7

Product Name

4-Methylpyridine-2,6-diamine

IUPAC Name

4-methylpyridine-2,6-diamine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H4,7,8,9)

InChI Key

HUQGLWLBOCSVMD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1)N)N

Synonyms

2,6-Diamino-4-picoline; 2,6-Diamino-4-methylpyridine

Canonical SMILES

CC1=CC(=NC(=C1)N)N

4-Methylpyridine-2,6-diamine (CAS 38439-33-7) is a highly functionalized heterocyclic diamine widely utilized as a specialized precursor in advanced polymer synthesis, supramolecular chemistry, and pharmaceutical development[1]. Structurally distinguished from its parent compound, 2,6-diaminopyridine, by a methyl group at the 4-position, this compound offers a unique combination of dual hydrogen-bonding capacity and targeted steric hindrance[2]. In industrial and laboratory procurement, it is primarily valued for its role as a chain extender in polyurethanes, a solubility-enhancing monomer in polyimide block copolymers, and a regioselective building block for symmetric macrocycles [3]. The 4-methyl substitution fundamentally alters the molecule's solubility profile, electronic distribution, and thermal behavior, making it a critical selection for formulations where standard diaminopyridines fail to meet processability or structural requirements [1].

Substituting 4-methylpyridine-2,6-diamine with the more common 2,6-diaminopyridine often leads to critical failures in both synthetic pathways and material formulations[1]. In supramolecular synthesis, the unmethylated analog is susceptible to electrophilic attack at the 3-position, preventing the formation of symmetric 4-substituted derivatives required for linear polymer assemblies[2]. In polymer engineering, particularly in the formulation of photosensitive polyimide inks and Reaction Injection Molding (RIM) polyurethanes, standard diaminopyridines lack the necessary steric bulk and lipophilicity [1]. This deficiency results in poor solubility in high-equivalent-weight polyols, premature crystallization in varnishes, and uncontrolled random copolymerization via ester exchange [3]. Consequently, buyers must procure the exact 4-methyl variant to ensure homogeneous resin mixtures, high solids loading, and strict regiocontrol.

Regioselective Functionalization for Symmetric Supramolecular Motifs

When synthesizing symmetric hydrogen-bonding building blocks, the 4-methyl group acts as an essential functional handle and blocking agent. Attempting to formylate the unmethylated 2,6-diaminopyridine via the Vilsmeier reaction exclusively yields the asymmetric 2,6-diamino-3-formylpyridine [1]. In contrast, 4-methylpyridine-2,6-diamine allows for direct oxidation of the methyl group, yielding the symmetric 2,6-diacetamido-4-formylpyridine in up to 65% yield during small-scale oxidation [1].

Evidence DimensionRegioselectivity of formylation
Target Compound DataYields symmetric 4-formyl derivative (via methyl oxidation, up to 65% yield)
Comparator Or Baseline2,6-Diaminopyridine: Yields asymmetric 3-formyl derivative (via Vilsmeier reaction)
Quantified Difference100% shift in substitution regiochemistry (4-position vs 3-position)
ConditionsOxidation of 4-methyl group vs. Vilsmeier formylation of unsubstituted ring

Procurement of the 4-methyl variant is strictly required to synthesize symmetric 4-substituted hydrogen-bonding motifs, as the unmethylated baseline cannot be formylated at the 4-position.

Enhanced Solubility for High-Solids Polyimide Inks

In the formulation of photosensitive screen-printing inks, the solubility of the polyimide precursor is a critical process bottleneck. 4-Methylpyridine-2,6-diamine provides steric hindrance that limits random copolymerization caused by ester exchange between amic acid molecules during synthesis [1]. This structural control enables the formation of highly soluble polyimide block copolymers, whereas standard unhindered diamines yield random copolymers or fully cyclized polyimides with low solubility that cannot be concentrated into viable varnishes [1].

Evidence DimensionPolyimide block copolymer solubility and stability
Target Compound DataMaintains block copolymer structure, enabling high-solids varnish formulation
Comparator Or BaselineStandard diamines: Susceptible to random copolymerization, resulting in low solubility
Quantified DifferenceEnables high resin concentration without premature precipitation
ConditionsPolycondensation with tetracarboxylic dianhydrides in organic solvents

Industrial formulators must select the sterically hindered 4-methyl analog to achieve the necessary resin concentration and thixotropic properties for screen printing.

Improved Compatibility in Polyurethane RIM Processes

For Reaction Injection Molding (RIM) of polyurethanes, chain extenders must dissolve uniformly in high-equivalent-weight active hydrogen compounds (polyols) to ensure homogeneous hard-segment formation. Alkyl-substituted heterocyclic diamines, specifically 4-methylpyridine-2,6-diamine, exhibit significantly higher solubility in these polyol components compared to unsubstituted 2,6-diaminopyridine [1]. This enhanced lipophilicity prevents phase separation prior to injection, directly improving the tear strength and modulus of the final molded elastomer [1].

Evidence DimensionSolubility in high-equivalent-weight polyols
Target Compound DataHigh solubility, enabling homogeneous RIM formulations
Comparator Or Baseline2,6-Diaminopyridine: Lower solubility, risking phase separation
Quantified DifferenceQualitative enhancement in polyol solubility leading to defect-free molding
ConditionsReaction Injection Molding (RIM) polyurethane formulation

For RIM polyurethane manufacturing, the alkyl-substituted diamine ensures a homogeneous blend prior to injection, reducing defects and improving tear strength.

Thermal Stability and Sublimation Resistance in Macrocycles

The 4-methyl substitution significantly alters the solid-state thermal behavior of derived supramolecular assemblies. When synthesized into cyclo-tris(pyridylformamidine) macrocycles, the derivative based on 4-methylpyridine-2,6-diamine exhibits high thermal stability with no melting or sublimation prior to thermal decomposition [1]. In direct contrast, the macrocycle derived from the unmethylated 2,6-diaminopyridine baseline undergoes significant mass loss via sublimation at 288 °C[1].

Evidence DimensionMacrocycle thermal behavior (sublimation threshold)
Target Compound DataNo sublimation observed prior to thermal decomposition
Comparator Or Baseline2,6-Diaminopyridine derivative: Sublimes at 288 °C
Quantified DifferenceComplete elimination of premature sublimation phase
ConditionsSolid-state thermal analysis of cyclo-tris(4-R-2,6-pyridylformamidine)

For researchers developing high-temperature materials or stable supramolecular frameworks, the 4-methyl derivative is necessary to prevent premature mass loss via sublimation.

High-Solids Photosensitive Polyimide Inks

Ideal for formulating screen-printing inks where the diamine's steric hindrance prevents random copolymerization, ensuring the block copolymer remains highly soluble for high-concentration varnishes [1].

Symmetric Supramolecular Motifs

The required precursor for synthesizing 2,6-diacetamido-4-formylpyridine and related symmetric hydrogen-bonding motifs used in self-assembling porphyrin arrays, as the unmethylated baseline cannot be formylated at the 4-position[2].

Reaction Injection Molding (RIM) Polyurethanes

Selected as a chain extender in RIM processes where enhanced solubility in polyether or polyester polyols is necessary to prevent phase separation and ensure uniform hard-segment formation[3].

Thermally Stable Macrocycle Synthesis

The optimal starting material for synthesizing cyclo-tris(pyridylformamidine) frameworks that require high resistance to sublimation at elevated temperatures [4].

XLogP3

0.5

Other CAS

38439-33-7

Wikipedia

4-Methylpyridine-2,6-diamine

Dates

Last modified: 08-15-2023

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